molecular formula C18H14ClN3O B4560652 1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4560652
M. Wt: 323.8 g/mol
InChI Key: IOFDFRLKNYBGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetic heterocyclic compound based on the pyrimido[1,2-a]benzimidazole scaffold, a structure of high interest in medicinal chemistry due to its similarity to purine bases found in natural nucleic acids . This class of compounds is extensively investigated for its potent biological activities, particularly in the fields of oncology and antiviral therapy . The planar, conjugated structure of the fused tricyclic system allows potential for DNA interaction, functioning as a DNA-binding or intercalating agent, which can disrupt DNA function and lead to apoptosis in cancer cells . Furthermore, polynitrogen-containing heteroarenes like this one have demonstrated a broad spectrum of antiviral action, as seen in related medications such as Triazavirin . The specific 2-methyl and 1-(2-chlorobenzyl) substitutions on the core structure are common modifications aimed at optimizing the compound's bioavailability, binding affinity, and metabolic stability for targeted research applications . This product is intended for laboratory research purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-12-10-17(23)22-16-9-5-4-8-15(16)20-18(22)21(12)11-13-6-2-3-7-14(13)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFDFRLKNYBGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Biological Activity Key Reference
1-(2-Chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one 2-Chlorobenzyl (Position 1), Methyl (Position 2) C₁₉H₁₅ClN₄O Anticancer, Antimicrobial (hypothesized)
2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Benzimidazolylmethyl (Position 2), Methyl (Position 6) C₁₇H₁₄N₄O Anti-inflammatory, Anticancer
Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate Thienyl (Position 4), Methyl (Position 2), Carboxylate (Position 3) C₁₈H₁₆N₄O₂S Antiviral, Antiproliferative
5-{Ethoxycarbonyl}-N(1)-[2'-(N",N"-dimethylamino)ethyl]-pyrimido[1,2-a]benzimidazol-4(10H)-one Ethoxycarbonyl (Position 5), Dimethylaminoethyl (Side chain) C₁₉H₂₄N₆O₃ Bioactive (unspecified)
2-Methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one Methyl (Position 2), Propenyl-benzimidazole (Position 3) C₂₃H₂₀N₆O Antibacterial (QSAR-validated)

Key Observations:

Substituent Effects: The 2-chlorobenzyl group in the target compound distinguishes it from analogues with benzimidazolylmethyl (e.g., ) or thienyl (e.g., ) substituents. Methyl groups at position 2 (common in all except ) contribute to metabolic stability by reducing oxidative degradation .

Biological Activity Trends: Compounds with carboxylate esters (e.g., ) or dimethylaminoethyl side chains (e.g., ) exhibit broader solubility but may suffer from faster renal clearance compared to chlorobenzyl derivatives. Propenyl-substituted derivatives (e.g., ) show validated antibacterial activity via QSAR models, suggesting that bulkier substituents at position 3 enhance interactions with bacterial enzymes .

Comparison with Benzimidazole Derivatives Beyond Pyrimido Fusion

Table 2: Benzimidazole Analogues with Varied Cores

Compound Name Core Structure Substituents Biological Activity Key Reference
6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one Imidazo[1,2-a]pyrimidine 2-Chlorobenzyl, 4-Chlorophenyl CNS modulation
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole Benzimidazole 4-Chlorobenzyl, Pyridinyl Fluorescence, Thermal stability
3-(Furan-2-ylmethyl)-1-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole Triazino[1,2-a]benzimidazole Furan, Morpholinylethyl A2A receptor antagonism

Key Observations:

Core Flexibility: Replacement of the pyrimido[1,2-a]benzimidazole core with imidazo[1,2-a]pyrimidine (e.g., ) or triazino[1,2-a]benzimidazole (e.g., ) alters conformational rigidity, affecting target selectivity. For instance, imidazo-pyrimidine derivatives show CNS activity due to enhanced blood-brain barrier penetration .

Functional Group Synergy :

  • The morpholinylethyl group in introduces hydrogen-bonding capability, which is absent in the target compound’s chlorobenzyl substituent. This difference may explain its A2A receptor antagonism vs. the hypothesized antimicrobial activity of the target compound .

Biological Activity

The compound 1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is part of a broader class of benzimidazole derivatives known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing on various research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes and ketones under controlled conditions. Various catalytic methods have been developed to enhance yield and efficiency, with recent studies suggesting green chemistry approaches that minimize environmental impact while maximizing product yield .

Antitumor Activity

Recent studies indicate that compounds within the pyrimido[1,2-a]benzimidazole family exhibit significant antitumor activity . For instance, derivatives have been tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The results demonstrated that these compounds can inhibit cell proliferation effectively:

CompoundCell LineIC50 (μM)Assay Type
This compoundA5496.75 ± 0.192D
This compoundHCC8276.26 ± 0.332D
This compoundNCI-H3586.48 ± 0.112D

These findings suggest a promising potential for this compound as a new antitumor agent due to its effectiveness in inhibiting cancer cell growth in vitro .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against various bacterial strains. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed that certain derivatives can effectively inhibit bacterial growth. The mode of action is believed to involve binding to DNA and inhibiting DNA-dependent enzymes, which is a common mechanism among benzimidazole derivatives .

The mechanism by which this compound exerts its biological effects primarily involves:

  • DNA Binding : The compound exhibits a strong affinity for DNA, particularly binding within the minor groove. This interaction can disrupt normal cellular processes and lead to apoptosis in cancer cells.
  • Enzyme Inhibition : It also inhibits various enzymes involved in DNA replication and repair, further contributing to its antitumor efficacy.

4. Case Studies

A notable case study involved the evaluation of this compound's effectiveness in vivo using animal models. In these studies, dosages were administered to assess both efficacy and toxicity levels compared to established treatments like doxorubicin. Results indicated that the compound exhibited lower toxicity while maintaining significant antitumor effects, suggesting its potential as a safer alternative in cancer therapy .

Q & A

Q. Key Parameters to Monitor :

  • Reaction time (24–48 h for cyclization).
  • Solvent choice (e.g., ethanol for solubility, DMF for high-temperature reactions).
  • Base selection (e.g., K₂CO₃ vs. NaOH for regioselectivity) .

Structural Characterization Challenges

Q2 (Advanced): How can researchers resolve ambiguities in NMR assignments for this polycyclic compound? Methodological Answer:

  • Use 2D NMR techniques (HSQC, HMBC) to correlate protons and carbons in crowded regions (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values to confirm the position of the 2-chlorobenzyl and methyl groups .
  • ESI-MS with high-resolution data to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 380.1) .

Example Data Contradiction :
Discrepancies in melting points (e.g., 210–215°C vs. 225°C) may arise from polymorphic forms. Use DSC/TGA to analyze thermal stability and phase transitions .

Biological Activity Profiling

Q3 (Basic): What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? Methodological Answer:

  • Broth microdilution assay (CLSI guidelines): Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains.
  • Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Positive controls : Ciprofloxacin (bacteria), Fluconazole (fungi).

Q4 (Advanced): How can structure-activity relationships (SAR) be explored for antitumor activity? Methodological Answer:

  • Synthesize analogs with substituent variations (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) and test cytotoxicity via MTT assay (e.g., against HeLa or MCF-7 cells).
  • Use molecular docking (AutoDock Vina) to predict binding to targets like DNA topoisomerase II or tubulin.
  • Validate hypotheses with flow cytometry to assess apoptosis (Annexin V/PI staining) .

Stability and Degradation Pathways

Q5 (Advanced): What methodologies identify thermal decomposition products of this compound? Methodological Answer:

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to 800°C. Observe mass loss steps (e.g., 200–300°C for benzyl group degradation).
  • GC-MS of pyrolysis products to detect chlorobenzene (m/z 112) or methylpyrimidine fragments .
  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for hydrolytic degradation .

Data Contradiction Analysis

Q6 (Advanced): How to address conflicting bioactivity data between studies? Methodological Answer:

  • Compare assay conditions : Differences in microbial strains, cell lines, or incubation times (e.g., 24 h vs. 48 h) may explain variability .
  • Re-evaluate compound purity via HPLC-UV (≥95% purity threshold). Impurities like unreacted 2-chlorobenzyl chloride can skew results .
  • Perform meta-analysis of published IC₅₀ values using standardized normalization protocols.

Computational Modeling Applications

Q7 (Advanced): Which computational tools predict the compound’s interaction with biological targets? Methodological Answer:

  • Molecular dynamics (MD) simulations (GROMACS): Simulate binding to kinase domains (e.g., EGFR) over 100 ns trajectories.
  • ADMET prediction (SwissADME): Assess logP (target ≤3.5), bioavailability, and CYP450 inhibition risks.
  • Electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

Analytical Method Development

Q8 (Basic): How to quantify this compound in reaction mixtures? Methodological Answer:

  • Reverse-phase HPLC : Use a C18 column, mobile phase = 60:40 acetonitrile/ammonium acetate buffer (pH 6.5), flow rate = 1.0 mL/min, UV detection at 254 nm .
  • Calibration curve : Linear range 0.1–100 µg/mL (R² ≥0.99).
  • Internal standard : 1-(4-fluorobenzyl) analogs to correct for matrix effects .

Green Chemistry Considerations

Q9 (Advanced): Can solvent-free synthesis improve the sustainability of this compound’s preparation? Methodological Answer:

  • Replace reflux with microwave-assisted synthesis (100°C, 300 W, 20 min) to reduce energy use .
  • Mechanochemical grinding : React 2-methylbenzimidazole with 2-chlorobenzyl chloride in a ball mill (30 Hz, 2 h). Yields ≥85% with minimal solvent .

Toxicity and Safety Profiling

Q10 (Basic): What safety precautions are required when handling this chlorinated heterocycle? Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood use (due to potential release of HCl gas during synthesis).
  • Acute toxicity testing : Follow OECD 423 guidelines (oral LD₅₀ in rats).
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

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